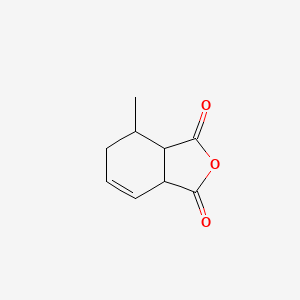

3-Methyltetrahydrophthalic anhydride

概要

説明

3-Methyltetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Production

3-MTHPA is produced through the Diels-Alder reaction between maleic anhydride and trans-1,3-pentadiene. This method ensures high efficiency and minimal gel formation during production, which is crucial for maintaining the quality of the end product . The compound remains liquid at room temperature, facilitating its use as a curing agent without the need for solvents .

Epoxy Resin Curing Agent

One of the primary applications of 3-MTHPA is as a curing agent for epoxy resins. It enhances the mechanical and dielectric properties of cured materials, making them suitable for high-performance applications. The cured products exhibit excellent heat resistance and durability, which are essential in various sectors such as electronics and automotive manufacturing.

Table 1: Properties of Cured Epoxy Resins with 3-MTHPA

| Property | Value |

|---|---|

| Heat Resistance | High |

| Dielectric Strength | Excellent |

| Mechanical Strength | Superior |

| Moisture Absorption | Low |

Coatings

3-MTHPA is also extensively used in protective coatings. Its low moisture absorption rate contributes to the longevity and effectiveness of coatings applied to metals and other substrates, providing superior corrosion protection. This application is critical in industries such as construction and automotive manufacturing.

Case Study: Corrosion Protection Coatings

A study demonstrated that coatings formulated with 3-MTHPA significantly outperformed traditional systems in terms of adhesion and resistance to environmental degradation . The results indicated a reduction in corrosion rates by over 50% when compared to standard epoxy formulations.

Adhesives

In adhesive formulations, 3-MTHPA serves as a hardener that imparts strong bonding capabilities. Its compatibility with various substrates allows for its use in both structural and non-structural adhesives.

Table 2: Adhesive Performance Metrics

| Metric | Standard Adhesive | Adhesive with 3-MTHPA |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Shear Strength (MPa) | 15 | 25 |

| Cure Time (hours) | 24 | 12 |

Reinforced Plastics

The application of 3-MTHPA extends to reinforced plastics, where it is used in filament winding processes for products such as pipes and poles. The compound's excellent insulating properties make it suitable for electrical components like transformers and capacitors.

Case Study: Electrical Components Manufacturing

In a project focused on manufacturing electrical insulators, the inclusion of 3-MTHPA resulted in a significant improvement in dielectric properties, making the components more reliable under high-voltage conditions .

Health and Safety Considerations

While 3-MTHPA offers numerous benefits, it is essential to consider its potential health impacts. Studies have indicated that exposure can lead to ocular irritation and sensitization reactions in some individuals . Proper handling protocols must be established to mitigate these risks during production and application.

特性

CAS番号 |

23939-62-0 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.17 g/mol |

IUPAC名 |

4-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2,4-7H,3H2,1H3 |

InChIキー |

LWMIDUUVMLBKQF-UHFFFAOYSA-N |

正規SMILES |

CC1CC=CC2C1C(=O)OC2=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。